molecular formula C8H17Cl2NO B6253438 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 127553-60-0

1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B6253438
CAS No.: 127553-60-0
M. Wt: 214.13 g/mol
InChI Key: YMUIALJGRCXTBP-UHFFFAOYSA-N
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Description

1-Chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chlorinated secondary alcohol featuring a piperidine substituent. It serves as a critical chiral intermediate in pharmaceutical synthesis, notably for (R)-arimoclomol, a therapeutic candidate for neurodegenerative diseases . The compound is synthesized via alkylation of piperidine with chlorinated propanol derivatives, followed by crystallization from isopropanolic HCl, yielding a white solid with a molecular weight of 179.7 g/mol (C₈H₁₇NO·HCl) . Its enantiopure form is typically obtained through enzymatic kinetic resolution using Candida antarctica lipase B (CALB), achieving >99% enantiomeric excess (ee) .

Properties

CAS No.

127553-60-0

Molecular Formula

C8H17Cl2NO

Molecular Weight

214.13 g/mol

IUPAC Name

1-chloro-3-piperidin-1-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C8H16ClNO.ClH/c9-6-8(11)7-10-4-2-1-3-5-10;/h8,11H,1-7H2;1H

InChI Key

YMUIALJGRCXTBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CCl)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Classical Nucleophilic Substitution Methods

The foundational synthesis of 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride begins with the nucleophilic ring-opening of epichlorohydrin by piperidine. This two-step process involves:

  • Epoxide Formation : Reacting epichlorohydrin with a phenol derivative (e.g., 4-chlorophenol) under basic conditions (cesium carbonate, acetonitrile, reflux) to form a chiral epoxide intermediate .

  • Piperidine Addition : Treating the epoxide with piperidine in ethanol under reflux, leading to the ring-opening and subsequent formation of the racemic alcohol intermediate .

Key Reaction Parameters :

ParameterCondition/ValueImpact on Yield/Purity
Temperature70–80°C (reflux)Higher temperatures accelerate ring-opening but risk side reactions
SolventEthanolPolar protic solvent enhances nucleophilicity of piperidine
Molar Ratio1:1.2 (epoxide:piperidine)Excess piperidine drives reaction to completion
Reaction Time12–18 hoursProlonged duration ensures full conversion

Yields for this method typically range from 75–79%, with purity dependent on post-synthesis purification via silica gel column chromatography . The final hydrochlorination step involves treating the alcohol with hydrochloric acid to form the hydrochloride salt.

Chemo-Enzymatic Synthesis for Enantiomeric Purification

To obtain enantiopure (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride, a chemo-enzymatic approach using lipases in ionic liquids has been developed . This method resolves racemic mixtures through kinetic resolution:

  • Substrate Preparation : Racemic alcohol (RS)-3 is dissolved in a toluene-ionic liquid mixture (e.g., [BMIM][BF₄]).

  • Enzymatic Acetylation : Pseudomonas aeruginosa lipase (PAL) catalyzes the acetylation of the (S)-enantiomer using vinyl acetate as the acyl donor.

  • Separation : The unreacted (R)-alcohol is isolated via flash chromatography, achieving >98% enantiomeric excess (ee) .

Optimized Reaction Conditions :

ParameterOptimal ValueEffect on Enantioselectivity
Temperature30°CBalances enzyme activity and stability
Solvent SystemToluene:[BMIM][BF₄] (70:30)Ionic liquids enhance enzyme stability and selectivity
Enzyme Loading30 mg/mL PALHigher concentrations reduce reaction time
Substrate Concentration30 mMPrevents substrate inhibition

This method achieves 50% conversion with 99% ee for both the (R)-alcohol and (S)-acetate, making it ideal for producing pharmaceutical-grade intermediates .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. A representative large-scale protocol involves:

  • N-Alkylation : Piperidine reacts with 3-chloropropanol in toluene or ethanol under basic conditions (potassium carbonate) .

  • Continuous Flow Processing : Utilizing high-pressure reactors to minimize reaction time and improve heat distribution .

  • In-line Purification : Distillation or crystallization directly integrated into the production line to isolate the hydrochloride salt.

Process Metrics :

StageEquipment/TechniqueOutput Efficiency
AlkylationStirred-tank reactor85–90% yield
Salt FormationCrystallizer>95% purity
Waste ManagementSolvent recovery systems90% solvent reuse

Industrial methods achieve throughputs of 100 kg to 100 MT annually, with production costs reduced by 40% compared to batch processes .

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compliance with pharmaceutical standards:

Spectroscopic Techniques :

  • ¹H/¹³C NMR : Confirms structural integrity. Key signals include piperidine protons (δ 1.4–2.8 ppm) and the chlorinated carbon (δ 45–50 ppm) .

  • HPLC : Uses a C18 column with acetonitrile:water (70:30, 0.1% TFA) to verify purity (>98%) .

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 220.1 for the free base and 256.5 for the hydrochloride .

Stability Studies :

ConditionDegradation Over 4 WeeksPrimary Impurities
40°C/75% RH<5%Hydrolyzed diols
Light Exposure2–3%Oxidized chloropropanol

Stability is maintained by storing the hydrochloride salt at –20°C under argon .

Comparative Analysis of Synthesis Routes

MethodYield (%)Enantiomeric Excess (%)ScalabilityCost Efficiency
Classical75–79RacemicModerateHigh
Chemo-Enzymatic50>99LowModerate
Industrial85–90RacemicHighVery High

The chemo-enzymatic method excels in enantioselectivity but suffers from lower yields, whereas industrial processes prioritize volume and cost over chirality .

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for synthesizing various therapeutic agents, particularly those targeting neurological disorders.

Case Study: Synthesis of Neuroactive Compounds
Research has demonstrated the compound's utility in the synthesis of neuroactive agents. For instance, its derivatives have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for conditions such as anxiety and depression .

Organic Synthesis

The compound is also significant in organic synthesis due to its chlorinated structure, which can undergo nucleophilic substitution reactions. This property is leveraged in creating more complex molecules.

Table: Comparison of Reactivity

CompoundReaction TypeProduct
This compoundNucleophilic substitutionVarious piperidine derivatives
Other chlorinated compoundsSimilar reactionsDiverse organic frameworks

This versatility makes it a valuable reagent in synthetic organic chemistry.

Chemo-Enzymatic Synthesis

Recent studies have focused on the chemo-enzymatic synthesis of enantiopure forms of this compound, highlighting its importance in producing chiral intermediates crucial for drug development . The ability to synthesize specific enantiomers can enhance the efficacy and safety profiles of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Features References
1-Chloro-3-(piperidin-1-yl)propan-2-ol HCl Chlorohydrin, piperidine ring 179.7 Intermediate for arimoclomol; enzymatic resolution
Pimonidazole HCl 2-Nitroimidazole, piperidine ring 292.7 Hypoxia marker in tumors
Biperiden HCl Bicyclo[2.2.1]heptenyl, phenyl, piperidine 347.9 Anticholinergic (muscle relaxant)
1-Chloro-3-(m-tolyloxy)propan-2-ol HCl m-Tolyloxy group 249.2 Intermediate for β-blockers (e.g., betaxolol)
1-Chloro-3-(2,4-dichlorophenylamino)propan-2-ol Dichlorophenylamino group 265.1 Antimicrobial activity (vs. Salmonella typhi)

Key Observations :

  • Piperidine vs. Aromatic Substituents : The piperidine group in the target compound enhances solubility and bioavailability compared to aromatic analogs like pimonidazole, which prioritize hypoxia targeting .
  • Chlorohydrin vs. Esters : Unlike Biperiden (a tertiary alcohol with a bulky bicyclic group), the chlorohydrin structure allows nucleophilic substitution, enabling downstream derivatization .
Functional and Pharmacological Comparison
  • Antimicrobial Activity: Dichlorophenylamino-propan-2-ol analogs exhibit moderate activity against C. albicans and Salmonella typhi but lower toxicity than amphotericin B . In contrast, the target compound lacks direct antimicrobial utility, emphasizing its role as a synthetic intermediate.
  • β-Blocker Synthesis : Chlorohydrins like 1-chloro-3-(m-tolyloxy)propan-2-ol HCl are precursors to (S)-betaxolol, synthesized via CALB-catalyzed transesterification (26–31% yield, 95% purity) . The target compound’s piperidine group is less common in β-blockers but critical for CNS-targeting drugs.
  • Hypoxia Markers : Pimonidazole HCl’s 2-nitroimidazole group facilitates selective binding to hypoxic tissues, a feature absent in the target compound .

Key Observations :

  • Enzymatic vs. Chemical Synthesis : CALB-mediated resolution achieves superior enantioselectivity (>99% ee) compared to chemical routes, which often yield racemic mixtures requiring additional separation .
  • Scalability : Chemical methods (e.g., alkylation with K₂CO₃) are more scalable but suffer from lower yields and purity .
Crystallographic and Physicochemical Data
  • Hydrogen Bonding : The target compound’s hydroxy group forms dimers via O–H···N interactions, enhancing crystalline stability .
  • Solubility : Piperidine derivatives generally exhibit higher water solubility than aromatic analogs (e.g., pimonidazole) due to increased polarity .

Biological Activity

1-Chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources of information.

This compound has the following chemical characteristics:

  • Molecular Formula : C8H16ClNO
  • Molecular Weight : 177.672 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 278.6 °C at 760 mmHg
  • Flash Point : 122.3 °C .

The compound primarily interacts with various neurotransmitter systems, particularly through its action on histamine receptors. Research has indicated that it may act as an antagonist or inverse agonist at the H3 receptor, influencing neurotransmitter release and potentially affecting cognitive functions and appetite regulation .

Pharmacological Profile

The pharmacological profile of this compound indicates:

  • Histamine H3 Receptor Affinity : Exhibits moderate affinity for H3 receptors, which are implicated in various neurological processes .
  • Potential Therapeutic Uses : Potential applications in treating disorders related to histamine dysregulation, such as narcolepsy and obesity .

Biological Activity Data

The biological activity of this compound has been assessed in various studies. Below is a summary of key findings:

StudyFindings
Demonstrated moderate binding affinity to H3 receptors (pKi ~5.6).
Investigated the compound's role in modulating neurotransmitter release, highlighting its potential in cognitive enhancement.
Explored structural modifications that enhance efficacy and stability against metabolic degradation.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Cognitive Enhancement :
    • A study evaluated the effects of H3 receptor antagonists on cognitive performance in animal models, noting improvements in memory tasks when treated with compounds similar to this compound .
  • Appetite Regulation :
    • Another investigation focused on the impact of histamine receptor modulation on appetite suppression, suggesting that this compound could be beneficial in weight management strategies .
  • Neuroprotective Effects :
    • Research indicated that derivatives of this compound exhibited neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between epichlorohydrin and piperidine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:
  • Amination : Reacting epichlorohydrin with piperidine in a polar solvent (e.g., water or ethanol) at 50–60°C for 18–24 hours to form the intermediate 1-chloro-3-(piperidin-1-yl)propan-2-ol .
  • Salt Formation : Treating the intermediate with concentrated HCl to precipitate the hydrochloride salt.
  • Optimization : Adjusting molar ratios (1:1 for epichlorohydrin:piperidine) and temperature to maximize yield (reported up to 70% under controlled conditions) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation involves:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the piperidine ring integration, chlorine substitution, and hydroxyl group presence.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns. For example, the hydroxyl group forms hydrogen bonds with piperidine nitrogen in adjacent molecules, creating dimeric structures .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks ([M+H]+^+ or [M-Cl]+^+) and fragmentation patterns .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer :
  • Recrystallization : Use polar solvents like ethanol or methanol to remove unreacted amines or epichlorohydrin byproducts.
  • Column Chromatography : Silica gel with a gradient of ethyl acetate and hexane (for intermediates) .
  • Vacuum Distillation : For oily intermediates prior to salt formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation of saturated solutions in methanol/water mixtures yields diffraction-quality crystals.
  • Refinement with SHELX : Software like SHELXL refines atomic coordinates and thermal parameters. For example, the hydroxyl hydrogen position is located via difference Fourier maps and restrained to O–H distances of 0.84±0.01 Å .
  • Hydrogen Bond Analysis : Identifies dimeric interactions critical for stability and molecular packing .

Q. What mechanistic insights explain unexpected byproducts during synthesis, and how are they addressed?

  • Methodological Answer :
  • Byproduct Identification : Common byproducts include Favorskii rearrangement products (e.g., cyclic ketones) when α-chloro ketones react with amines. LC-MS and 1^1H NMR track these impurities .
  • Mitigation Strategies :
  • Strict temperature control (50–60°C) to suppress rearrangements.
  • Use of excess piperidine (1.2–1.5 equivalents) to favor substitution over elimination .

Q. How is the compound evaluated for biological activity, particularly in receptor-binding studies?

  • Methodological Answer :
  • Radioligand Binding Assays : Compete with 3^3H-labeled ligands (e.g., β-adrenergic or serotonin receptor antagonists) in cell membranes.
  • Functional Assays : Measure cAMP levels (for GPCR targets) or calcium flux (for ion channels) .
  • Hypoxia Imaging : Analogous to pimonidazole hydrochloride, the compound’s nitroimidazole derivatives localize in hypoxic tumor regions, detectable via immunohistochemistry .

Q. What computational methods predict the compound’s reactivity or pharmacokinetic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models nucleophilic substitution energetics and transition states.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., piperidine’s role in receptor binding) .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~1.5), permeability (Caco-2 model), and cytochrome P450 interactions .

Data Contradictions and Resolution

Q. How are discrepancies in reported synthesis yields (e.g., 50% vs. 70%) reconciled?

  • Methodological Answer :
  • Source Analysis : Lower yields (50%) may stem from incomplete salt precipitation or solvent choice (e.g., aqueous vs. ethanol). Higher yields (70%) use vacuum distillation for intermediates .
  • Reproducibility Tests : Replicate reactions with controlled humidity (<30%) to minimize hydrolysis of epichlorohydrin .

Q. Why do crystallographic data sometimes conflict with NMR-based stereochemical assignments?

  • Methodological Answer :
  • Dynamic Effects : NMR averages conformers, while crystallography captures a single static structure.
  • Resolution Limits : Low-resolution X-ray data (e.g., >0.8 Å) may misassign hydrogen positions. Refinement with SHELXL and disorder modeling resolves such issues .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC8_8H15_{15}ClNO·HCl
Molecular Weight238.17 g/mol
Melting Point120–122°C (decomposes)
Solubility>10 mg/mL in water, DMSO

Table 2 : Common Analytical Techniques and Parameters

TechniqueCritical ParametersApplication Example
1^1H NMR (400 MHz)δ 1.45–1.60 (m, piperidine CH2_2)Confirm piperidine integration
X-ray CrystallographySpace group P212_1/c, Z = 4Resolve H-bonding dimers
HPLC-UV (C18 column)Retention time: 6.2 min (10% MeOH)Purity assessment (>98%)

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